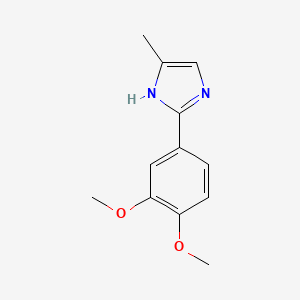
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a dichloromethyl group, a fluoro group, and a phenoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-phenoxybenzaldehyde with dichloromethane in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes often utilize chlorinating agents such as chlorine gas or dichloromethane in the presence of catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the dichloromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The dichloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene include:
- Dichloromethane
- 4-Chlorobenzotrifluoride
- 2-Chloromethyl-3,4-dimethoxypyridine
Uniqueness
The presence of both dichloromethyl and fluoro groups on the benzene ring enhances its electrophilic and nucleophilic properties, making it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C13H9Cl2FO |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
4-(dichloromethyl)-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C13H9Cl2FO/c14-13(15)9-6-7-11(16)12(8-9)17-10-4-2-1-3-5-10/h1-8,13H |
Clé InChI |
NJZKTQSPKJPMNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)






![Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate](/img/structure/B13683120.png)




